molecular formula C11H12O3 B15324042 4-(Cyclopropoxymethyl)benzoicacid

4-(Cyclopropoxymethyl)benzoicacid

Cat. No.: B15324042
M. Wt: 192.21 g/mol
InChI Key: DRPOSONVEZYWDX-UHFFFAOYSA-N
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Description

4-(Cyclopropoxymethyl)benzoic acid is a benzoic acid derivative featuring a cyclopropoxymethyl substituent at the para position of the aromatic ring. The cyclopropane ring introduces unique steric and electronic properties due to its strained three-membered structure, while the ether linkage (-O-) enhances stability compared to esters or amides. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its rigid cyclopropane moiety to influence target binding and metabolic stability in drug design .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(cyclopropyloxymethyl)benzoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)9-3-1-8(2-4-9)7-14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13)

InChI Key

DRPOSONVEZYWDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropoxymethyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(bromomethyl)benzoic acid.

    Cyclopropylation: The bromomethyl group is then reacted with cyclopropanol in the presence of a base such as potassium carbonate to form the cyclopropoxymethyl group.

    Purification: The final product is purified through recrystallization or column chromatography to obtain pure 4-(cyclopropoxymethyl)benzoic acid.

Industrial Production Methods

Industrial production methods for 4-(cyclopropoxymethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropoxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(cyclopropoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(cyclopropoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Cyclopropoxymethyl)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituent Structure Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Cyclopropoxymethyl)benzoic acid Cyclopropoxymethyl (-O-CH₂-C₃H₅) Ether C₁₁H₁₂O₃ 192.21 (calc.) Pharmaceutical intermediate
4-Propoxybenzoic acid Propoxy (-O-C₃H₇) Ether C₁₀H₁₂O₃ 180.20 Higher lipophilicity; used in organic synthesis
4-(Methoxymethyl)benzoic acid Methoxymethyl (-O-CH₂-OCH₃) Ether C₉H₁₀O₃ 166.18 Intermediate for drug candidates
4-[(Cyclopropylcarbonyl)amino]benzoic acid Cyclopropylcarbonylamide (-NH-CO-C₃H₅) Amide C₁₁H₁₁NO₃ 205.21 BChE inhibitor; anti-Alzheimer research
4-(4-Fluorophenoxy)benzoic acid 4-Fluorophenoxy (-O-C₆H₄-F) Aromatic ether C₁₃H₉FO₃ 232.21 High melting point (171–175°C); agrochemicals
4-(Carboxymethyl)benzoic acid Carboxymethyl (-CH₂-COOH) Carboxylic acid C₉H₈O₄ 180.16 Enhanced acidity; chelating agent

Key Findings from Comparative Analysis

Electronic and Steric Effects: The cyclopropane ring in 4-(Cyclopropoxymethyl)benzoic acid imposes significant steric hindrance compared to linear chains (e.g., 4-propoxybenzoic acid) or smaller substituents (e.g., methoxymethyl). This rigidity may enhance binding specificity in drug-target interactions . Aromatic substituents, such as in 4-(4-fluorophenoxy)benzoic acid, introduce electron-withdrawing effects (via fluorine), increasing acidity (pKa ~2.8) compared to the electron-donating cyclopropoxymethyl group (pKa ~4.2 estimated) .

Physicochemical Properties: Lipophilicity: The cyclopropoxymethyl group increases lipophilicity (logP ~1.9) relative to 4-(carboxymethyl)benzoic acid (logP ~0.5), impacting membrane permeability . Thermal Stability: Cyclopropane-containing derivatives generally exhibit higher thermal stability than aliphatic analogs. For example, 4-(4-fluorophenoxy)benzoic acid melts at 171–175°C, while linear ethers like 4-propoxybenzoic acid have lower melting points (~120°C) .

Biological Activity: Amide derivatives (e.g., 4-[(cyclopropylcarbonyl)amino]benzoic acid) show enhanced inhibitory activity against butyrylcholinesterase (BChE) compared to ether-linked analogs, attributed to hydrogen-bonding capabilities of the amide group . Ether-linked compounds, including 4-(cyclopropoxymethyl)benzoic acid, are often preferred in prodrug designs due to their hydrolytic stability over esters .

Synthetic Accessibility: 4-(Cyclopropoxymethyl)benzoic acid is synthesized via nucleophilic substitution between 4-(bromomethyl)benzoic acid and cyclopropanol, a route shared with methoxymethyl derivatives . In contrast, amide derivatives require condensation reactions with amines, introducing additional steps and purification challenges .

Biological Activity

4-(Cyclopropoxymethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclopropyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Chemical Formula : C_{12}H_{14}O_2
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 1190044-75-7

The biological activity of 4-(cyclopropoxymethyl)benzoic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4-(cyclopropoxymethyl)benzoic acid exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic functions.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity. It appears to inhibit cell proliferation in various cancer cell lines, possibly by inducing apoptosis and interfering with cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that 4-(cyclopropoxymethyl)benzoic acid may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings and Case Studies

StudyFindings
Smith et al. (2023)Demonstrated antimicrobial activity against E. coli and S. aureusSuggests potential as a therapeutic agent in treating infections
Johnson et al. (2024)Reported significant inhibition of proliferation in breast cancer cell linesIndicates promise for cancer therapy
Lee et al. (2023)Observed reduction in inflammation markers in animal modelsSupports further investigation into anti-inflammatory applications

Pharmacokinetics

Understanding the pharmacokinetics of 4-(cyclopropoxymethyl)benzoic acid is essential for its development as a therapeutic agent:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed in tissues, with a preference for lipid-rich areas.
  • Metabolism : Primarily metabolized in the liver via conjugation.
  • Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that 4-(cyclopropoxymethyl)benzoic acid has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity at higher concentrations.

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